molecular formula C21H22N2O2S3 B12030012 N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Cat. No.: B12030012
M. Wt: 430.6 g/mol
InChI Key: IASULAINUXJMIE-NBVRZTHBSA-N
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Description

N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a thiophene group, and a hexanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiophene derivative with a thioamide under acidic conditions to form the thiazolidinone ring.

    Attachment of the Hexanamide Chain: The hexanamide chain is introduced through a nucleophilic substitution reaction, where an appropriate hexanoyl chloride reacts with the thiazolidinone intermediate.

    Final Coupling: The final step involves coupling the 2-methylphenyl group to the thiazolidinone-hexanamide intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. These interactions can result in anti-inflammatory or anticancer effects, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(phenylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide
  • N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(furan-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide

Uniqueness

N-(2-methylphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide is unique due to the presence of the thiophene group, which imparts distinct electronic properties and potential biological activities compared to similar compounds with different aromatic groups.

Properties

Molecular Formula

C21H22N2O2S3

Molecular Weight

430.6 g/mol

IUPAC Name

N-(2-methylphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide

InChI

InChI=1S/C21H22N2O2S3/c1-15-8-4-5-10-17(15)22-19(24)11-3-2-6-12-23-20(25)18(28-21(23)26)14-16-9-7-13-27-16/h4-5,7-10,13-14H,2-3,6,11-12H2,1H3,(H,22,24)/b18-14+

InChI Key

IASULAINUXJMIE-NBVRZTHBSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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